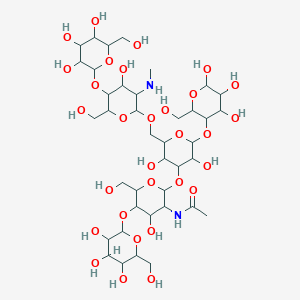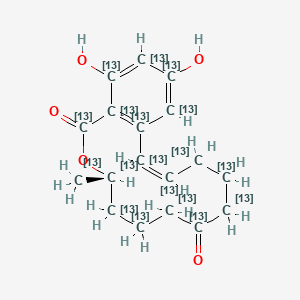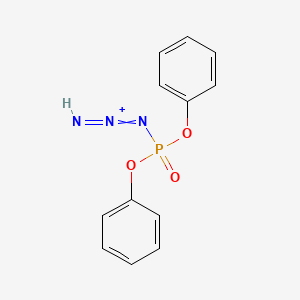
Lacto-N-neohexaose (LNnH)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lacto-N-neohexaose is a human milk oligosaccharide composed of six monosaccharide units. It is a type of complex carbohydrate found in human milk and plays a crucial role in the development of the infant gut microbiome and immune system. This compound is known for its prebiotic properties, promoting the growth of beneficial bacteria in the gut.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The chemical synthesis of lacto-N-neohexaose involves a convergent synthetic strategy. This method carefully refines reaction conditions and donor-acceptor combinations to minimize side reactions and achieve high yields in all glycosylation steps . The synthesis typically starts with the preparation of smaller oligosaccharide units, which are then linked together to form the final hexasaccharide structure.
Industrial Production Methods: Industrial production of lacto-N-neohexaose can be achieved through metabolic engineering of microorganisms such as Escherichia coli. By expressing specific glycosyltransferases and optimizing the metabolic pathways, high yields of lacto-N-neohexaose can be produced . This method is advantageous due to its scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: Lacto-N-neohexaose can undergo various chemical reactions, including glycosylation, fucosylation, and sialylation. These reactions are essential for modifying the oligosaccharide structure and enhancing its biological functions.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of lacto-N-neohexaose include glycosyl donors, glycosyl acceptors, and specific enzymes such as glycosyltransferases. Reaction conditions typically involve controlled pH, temperature, and the presence of metal ions like manganese (II) chloride .
Major Products Formed: The major products formed from these reactions include various fucosylated and sialylated derivatives of lacto-N-neohexaose. These derivatives have enhanced biological activities and are used in various research applications.
Wissenschaftliche Forschungsanwendungen
Lacto-N-neohexaose has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying glycosylation reactions and carbohydrate synthesis. In biology, it plays a crucial role in understanding the interactions between human milk oligosaccharides and gut microbiota. In medicine, lacto-N-neohexaose is studied for its potential therapeutic effects, including its role in preventing infections and modulating the immune system. In the industry, it is used in the formulation of infant formulas and functional foods to mimic the beneficial effects of human milk .
Wirkmechanismus
The mechanism of action of lacto-N-neohexaose involves its interaction with specific receptors and enzymes in the gut. It serves as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli. These bacteria, in turn, produce short-chain fatty acids and other metabolites that support gut health and immune function. Additionally, lacto-N-neohexaose can inhibit the adhesion of pathogenic bacteria to the gut lining, thereby preventing infections .
Vergleich Mit ähnlichen Verbindungen
Lacto-N-neohexaose is similar to other human milk oligosaccharides such as lacto-N-tetraose and lacto-N-neotetraose. its unique hexasaccharide structure provides distinct biological functions and benefits. Unlike lacto-N-tetraose, which has four monosaccharide units, lacto-N-neohexaose has six units, allowing for more complex interactions with gut microbiota and immune cells .
List of Similar Compounds:- Lacto-N-tetraose
- Lacto-N-neotetraose
- Lacto-N-hexaose
- Difucosyllacto-N-hexose
Lacto-N-neohexaose stands out due to its specific structure and the unique benefits it provides in promoting gut health and immune function.
Eigenschaften
Molekularformel |
C39H68N2O30 |
|---|---|
Molekulargewicht |
1045.0 g/mol |
IUPAC-Name |
N-[2-[3,5-dihydroxy-2-[[4-hydroxy-6-(hydroxymethyl)-3-(methylamino)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C39H68N2O30/c1-9(47)41-17-22(52)31(69-38-28(58)24(54)19(49)11(4-43)64-38)14(7-46)66-36(17)71-33-20(50)15(67-39(29(33)59)70-32-12(5-44)62-34(60)26(56)25(32)55)8-61-35-16(40-2)21(51)30(13(6-45)65-35)68-37-27(57)23(53)18(48)10(3-42)63-37/h10-40,42-46,48-60H,3-8H2,1-2H3,(H,41,47) |
InChI-Schlüssel |
NUWXPVRSEMKSHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC)O)CO)OC6C(C(C(C(O6)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-3-[(Methoxycarbonyl)amino]-4-(2-pyridyl)butanoic Acid](/img/structure/B15089193.png)

![[[5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15089217.png)



![[5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B15089240.png)
![[[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl][(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]met](/img/structure/B15089247.png)

![(1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B15089258.png)

![2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid](/img/structure/B15089277.png)


